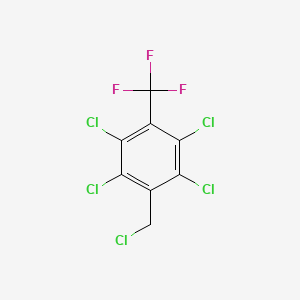2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride
CAS No.: 79674-47-8
Cat. No.: VC11678810
Molecular Formula: C8H2Cl5F3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79674-47-8 |
|---|---|
| Molecular Formula | C8H2Cl5F3 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1,2,4,5-tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H2Cl5F3/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2 |
| Standard InChI Key | AGHKLNHXOPCZNV-UHFFFAOYSA-N |
| SMILES | C(C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)Cl |
| Canonical SMILES | C(C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Structural Elucidation
The compound’s molecular structure features a benzene ring substituted with chlorine atoms at the 2, 3, 5, and 6 positions, a trifluoromethyl group at the 4 position, and a chloromethyl group at the benzylic position. This arrangement is confirmed by its molecular formula , which corresponds to a molecular weight of 332.4 g/mol . The presence of multiple electronegative groups (Cl and CF) creates a highly polarized aromatic system, influencing its reactivity in nucleophilic substitutions and electrophilic aromatic substitutions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 79674-47-8 |
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis and Manufacturing Processes
Chlorination and Fluorination of m-Xylene
The synthesis of 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride is inferred from analogous pathways described in patent WO1992007820A1 . The process begins with the chlorination of m-xylene under controlled conditions to yield α,α,α'-trichloro-m-xylene (CMBC). Subsequent fluorination with hydrogen fluoride (HF) in the presence of catalysts like antimony or phosphorus chlorides selectively converts the trichloromethyl group to a trifluoromethyl group. A critical challenge lies in minimizing the formation of over-chlorinated byproducts such as hexachloro-m-xylene, which are difficult to separate due to similar boiling points .
Final Chlorination Step
The penultimate intermediate, α,α,α-trifluoro-α'-chloro-m-xylene, undergoes further chlorination to introduce additional chlorine atoms at the 2, 3, 5, and 6 positions. This step requires precise temperature control (50–100°C) and a chlorine gas flow rate optimized to avoid decomposition. The final product is purified via fractional distillation or recrystallization, though the patent notes that high-boiling impurities often necessitate advanced separation techniques .
Physical and Chemical Properties
Reactivity
The benzylic chlorine atom is highly susceptible to nucleophilic displacement, enabling reactions with cyanide, amines, or alkoxides. For example, treatment with sodium cyanide in the presence of a phase-transfer catalyst (e.g., Aliquat 336) yields (3-trifluoromethylphenyl)acetonitrile, a precursor to herbicides . The electron-withdrawing trifluoromethyl group further activates the ring for electrophilic substitutions, though steric hindrance from chlorine atoms may limit reactivity at certain positions.
Applications in Industry and Research
Agrochemical Intermediates
The compound’s primary application lies in synthesizing herbicides and insecticides. Patent WO1992007820A1 highlights its role in producing (3-trifluoromethylphenyl)acetonitrile, a key intermediate in U.S. Patent-protected herbicides . The trifluoromethyl group enhances the bioavailability and environmental persistence of resultant agrochemicals.
Pharmaceutical Building Blocks
In drug discovery, the compound serves as a scaffold for antiretroviral and anticancer agents. Its chlorine atoms provide sites for further functionalization, enabling the development of targeted therapies. For instance, coupling with fangchinoline derivatives has yielded compounds with antiviral activity, as demonstrated in a synthesis yielding a 9.2 g product with a melting point of 207.6–209.5°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume